(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide

Catalog No.
S3187742
CAS No.
683247-61-2
M.F
C13H16N2O3S2
M. Wt
312.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-...

CAS Number

683247-61-2

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)butanamide

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4

InChI

InChI=1S/C13H16N2O3S2/c1-4-5-12(16)14-13-15(2)10-7-6-9(20(3,17)18)8-11(10)19-13/h6-8H,4-5H2,1-3H3

InChI Key

WCFATWUJZONPNH-YPKPFQOOSA-N

SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C

Solubility

not available

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a complex organic compound featuring a thiazole ring, a sulfonyl group, and an amide functional group. The structure includes a butyramide moiety linked to a substituted benzo[d]thiazole, which is characterized by the presence of a methyl group and a methylsulfonyl substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry.

  • Potential skin and eye irritation: Aromatic compounds and amides can irritate skin and eyes.
  • Unknown toxicity: Without proper testing, the potential for toxicity cannot be ruled out.
  • Search for Existing Research

  • Chemical Structure Analysis

    Based on the structure of the molecule, it contains a benzothiazole ring, a common scaffold found in various bioactive molecules . The presence of the amide and sulfonyl groups further suggests potential for interacting with biological processes. However, further investigation would be needed to determine specific targets or activities.

  • Future Research Potential

    Given the limited information, it's difficult to predict specific research applications. However, based on the chemical structure, potential areas of exploration could include:

    • Antimicrobial activity

      The benzothiazole scaffold is present in some antibiotics . Research could investigate if (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide possesses any antimicrobial properties.

    • Enzyme inhibition

      The molecule's functional groups might allow it to interact with enzymes. Research could explore its potential as an enzyme inhibitor for specific biological processes.

  • Importance of Further Research

    More research is needed to understand the potential properties and applications of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide. This could involve synthesis, characterization, and testing of the molecule in various biological assays.

Typical of amides and thiazoles, including:

  • Amide Bond Formation: This reaction involves the coupling of carboxylic acids with amines to produce amides, which is fundamental in synthesizing compounds like (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitutions, potentially leading to the formation of new derivatives.
  • Condensation Reactions: The thiazole ring can engage in condensation reactions with various electrophiles, further diversifying the compound's derivatives.

These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study.

Research indicates that (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide exhibits significant biological activities, particularly:

  • Anti-inflammatory Properties: Compounds with similar structures have shown efficacy against matrix metalloproteinases, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity: The thiazole moiety is often associated with antimicrobial properties, making this compound a candidate for further investigation in this area.
  • Enzyme Inhibition: Similar compounds have been studied for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

The synthesis of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide can be achieved through several methodologies:

  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and can lead to high-yield synthesis of complex molecules .
  • One-Pot Synthesis: This method simplifies the process by combining several steps into one reaction vessel, minimizing purification steps and increasing efficiency.
  • Classical Organic Synthesis Techniques: Traditional methods such as coupling reactions between amines and carboxylic acids are often employed.

These methods are designed to optimize yield and purity while minimizing environmental impact.

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammatory or infectious diseases.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to elucidate mechanisms of action or pathways involved in disease processes.
  • Material Science: The unique properties of its structure may lend themselves to applications in developing new materials with specific characteristics.

Interaction studies involving (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide focus on its binding affinity with various biological targets. These studies typically involve:

  • In Vitro Binding Assays: To determine the efficacy of the compound against specific receptors or enzymes.
  • Structure-Activity Relationship Studies: To explore how modifications to the compound affect its biological activity and interaction profiles.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural features with (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Amino-thiazole derivativesThiazole ringAntimicrobial, anti-inflammatory
Benzothiazole sulfonamidesSulfonamide groupAntibacterial
4-MethylbenzothiazoleMethyl substitution on benzothiazoleAnticancer properties

Uniqueness

The uniqueness of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide lies in its specific combination of substituents that may enhance its solubility and bioavailability compared to other similar compounds. Furthermore, the presence of both methyl and sulfonyl groups could provide distinct pathways for biological interaction that are not present in other thiazole-based compounds.

XLogP3

2

Dates

Modify: 2023-08-18

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